What are the fundamental properties of 1,2-Dimethoxyethane?
What are the fundamental properties of 1,2-Dimethoxyethane?
An In-depth Technical Guide on the Core Properties of 1,2-Dimethoxyethane
Introduction
1,2-Dimethoxyethane, commonly known in laboratory and industrial settings as DME, monoglyme, or glyme, is a polar aprotic solvent with the chemical formula CH₃OCH₂CH₂OCH₃.[1][2][3] It is a colorless liquid with a characteristic sharp, ether-like odor.[1][4][5] As a diether, its unique ability to chelate cations makes it an invaluable solvent in a wide array of chemical applications, ranging from organometallic synthesis to the formulation of battery electrolytes.[3][6][7] This guide provides a comprehensive overview of its fundamental properties, applications, and associated experimental protocols, tailored for professionals in research, development, and pharmaceutical sciences.
Physical and Chemical Properties
The fundamental properties of 1,2-Dimethoxyethane are summarized below. These values represent a compilation of data from various sources and provide a quantitative basis for its application and handling.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O₂ | [1][2][8] |
| Molecular Weight | 90.12 g/mol | [2][9][10] |
| CAS Number | 110-71-4 | [1][2][10] |
| Appearance | Colorless liquid | [3][10] |
| Odor | Sharp, ethereal | [1][2] |
| Boiling Point | 82-85 °C (at 760 mmHg) | [2][3][4][9][11][12] |
| Melting Point | -58 °C to -72 °F | [2][3][9][11] |
| Density | 0.867 - 0.868 g/mL (at 20-25 °C) | [3][4][9][11][13] |
| Vapor Pressure | 48 - 66 hPa (at 20 °C) | [11][13] |
| Vapor Density | 3.1 (Air = 1) | [9][11] |
| Refractive Index (n²⁰/D) | 1.379 - 1.381 | [2][4][11] |
| Solubility | Miscible with water and many organic solvents.[2][3][4][10][14] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,2-Dimethoxyethane.
-
¹H NMR: Proton NMR spectra are readily available for this compound.[1][15][16]
-
¹³C NMR: Carbon NMR data is also available for structural confirmation.[15]
-
Infrared (IR) Spectroscopy: IR spectra, including ATR-IR, have been documented.[15][17]
-
Mass Spectrometry (MS): Electron ionization mass spectra are available, providing fragmentation patterns for identification.[1][8]
Applications in Research and Drug Development
1,2-Dimethoxyethane's properties make it a versatile and essential solvent in numerous advanced applications.
-
Organometallic Chemistry: It is frequently used as a higher-boiling-point alternative to diethyl ether and THF.[3][6] Its ability to act as a bidentate ligand allows it to form stable chelate complexes with cations, which is highly beneficial in Grignard reactions, hydride reductions, and palladium-catalyzed cross-couplings like Suzuki and Stille reactions.[3][6]
-
Battery Technology: In lithium-ion and lithium-metal batteries, DME serves as the low-viscosity component of the electrolyte solvent system, often mixed with a high-permittivity solvent like propylene carbonate.[3][6][7] This enhances ionic conductivity and improves the battery's performance, especially at low temperatures.[7]
-
Pharmaceutical Synthesis: Its high solvating power and compatibility with a range of reagents make it a valuable solvent for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in moisture-sensitive reactions.[6][7]
-
Polymer Science: DME is used as a solvent for oligo- and polysaccharides and in the production of polymers like polyethers and polyesters.[3][6][7] It is also used with alkali metal dispersions for the surface etching of fluoropolymers such as PTFE.[3][6]
Safety and Handling
Proper handling of 1,2-Dimethoxyethane is critical due to its hazardous nature. It is highly flammable, can form explosive peroxides, and poses significant health risks.[14][18][19]
Hazard Summary
| Hazard Type | GHS Classification & Statement | Source(s) |
| Physical | H225: Highly flammable liquid and vapour. | [13][18][19] |
| Health | H332: Harmful if inhaled. | [13][18] |
| H315: Causes skin irritation. | [14][19] | |
| H360FD: May damage fertility. May damage the unborn child. | [13][14][18][19] | |
| Additional | EUH019: May form explosive peroxides. | [19] |
Handling and Storage Recommendations
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[18]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[13][18] All equipment must be grounded to prevent static discharge.[9][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][18][19]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place, protected from sunlight.[4][18] It may be stored under an inert gas.[4]
-
Peroxide Formation: Due to the risk of forming explosive peroxides upon exposure to air and light, containers should be dated upon opening.[4][14][19] Test for the presence of peroxides before heating or distillation.[4][20]
Experimental Protocols
Detailed methodologies are essential for the safe and effective use of 1,2-Dimethoxyethane in a laboratory setting.
Protocol for Purification and Peroxide Removal
This protocol is critical for ensuring the safety and purity of 1,2-Dimethoxyethane before its use in sensitive reactions.
Objective: To dry the solvent and remove potentially hazardous peroxides.
Materials:
-
Crude or stored 1,2-Dimethoxyethane
-
Anhydrous calcium chloride or sodium ribbon for pre-drying[21]
-
Lithium aluminum hydride (LiAlH₄) or sodium/benzophenone ketyl for final drying and as a peroxide scavenger
-
Activated basic alumina[20]
-
Peroxide test strips or potassium iodide solution
-
Distillation apparatus
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Peroxide Test (Mandatory First Step): Before opening the solvent container, especially if its history is unknown, test for peroxides. Add a few drops of the solvent to a freshly prepared potassium iodide solution in glacial acetic acid. A yellow-to-brown color indicates the presence of peroxides.[20] Alternatively, use commercial peroxide test strips.
-
Peroxide Removal (if necessary): If peroxides are present (typically >30 ppm), they must be removed before distillation. A common method is to pass the solvent through a column packed with activated basic alumina.[20] This method is generally safer than chemical reduction for high peroxide levels.
-
Pre-Drying: To remove bulk water, the solvent can be allowed to stand over anhydrous calcium chloride for 24 hours, followed by decantation.[21]
-
Final Drying and Distillation: a. Set up a distillation apparatus that has been thoroughly flame-dried or oven-dried and cooled under an inert atmosphere. b. Place the pre-dried 1,2-Dimethoxyethane in the distillation flask. c. Carefully add a drying agent. For rigorous applications, distilling from lithium aluminum hydride (LiAlH₄) is effective.[21] Caution: LiAlH₄ reacts violently with water; ensure the solvent is adequately pre-dried. d. An alternative and often preferred method is to reflux the solvent over sodium metal with benzophenone as an indicator. A persistent deep blue or purple color indicates that the solvent is dry and oxygen-free. e. Distill the solvent under an inert atmosphere (N₂ or Ar). Collect the fraction boiling at approximately 83-85 °C.
-
Storage: Store the freshly distilled, anhydrous, peroxide-free solvent over sodium ribbon or molecular sieves under an inert atmosphere to maintain its purity.[21]
Protocol for Determination of Viscosity using an Ostwald Viscometer
This protocol outlines the determination of the dynamic viscosity of 1,2-Dimethoxyethane relative to a reference liquid (e.g., pure water).
Objective: To measure the viscosity coefficient of 1,2-Dimethoxyethane at a controlled temperature.
Materials:
-
Ostwald viscometer[22]
-
Constant temperature water bath
-
Stopwatch
-
Pipette and suction bulb
-
Volumetric flasks
-
Electronic balance
-
Purified 1,2-Dimethoxyethane
-
Distilled or deionized water (as reference)
-
Acetone (for cleaning)
Methodology:
-
Preparation and Cleaning: Thoroughly clean the Ostwald viscometer with a suitable cleaning agent (e.g., chromic acid, followed by water) and finally rinse with acetone.[23] Dry the viscometer completely using a hot air gun.
-
Temperature Control: Place the viscometer in the constant temperature bath, ensuring the capillary section is fully submerged. Allow it to equilibrate to the desired temperature (e.g., 25.0 °C).
-
Reference Measurement (Water): a. Using a pipette, introduce a precise volume of distilled water into the larger bulb of the viscometer. b. Using a suction bulb, draw the water up through the capillary tube until the liquid level is above the upper etched mark. c. Release the suction and start the stopwatch precisely as the meniscus of the liquid passes the upper mark. d. Stop the stopwatch precisely as the meniscus passes the lower mark. This is the flow time (t_ref). e. Repeat this measurement at least three times to ensure reproducibility and calculate the mean flow time.
-
Sample Measurement (1,2-Dimethoxyethane): a. Remove the water, clean the viscometer with acetone, and dry it thoroughly. b. Introduce the same precise volume of 1,2-Dimethoxyethane into the viscometer. c. Repeat the measurement process (steps 3b-3e) to determine the mean flow time for the sample (t_sample).
-
Density Measurement: Determine the density of both the water (ρ_ref) and 1,2-Dimethoxyethane (ρ_sample) at the experimental temperature using a pycnometer or a digital density meter.
-
Calculation: The viscosity of the sample (η_sample) is calculated using the following formula, where η_ref is the known viscosity of the reference liquid at that temperature:
η_sample = η_ref * ( (ρ_sample * t_sample) / (ρ_ref * t_ref) )
This equation is derived from Poiseuille's law for viscous flow.[22]
Visualizations
Diagrams created using Graphviz provide clear visual representations of molecular interactions and experimental processes.
Caption: Figure 1: Chelation of a Metal Cation by 1,2-Dimethoxyethane.
Caption: Figure 2: Workflow for a Grignard Reaction using 1,2-DME.
References
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